Cloretazine

Übersicht

Beschreibung

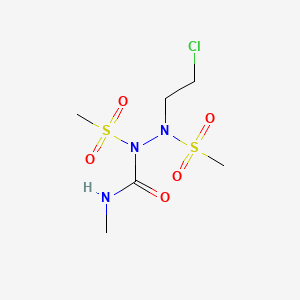

Laromustin ist ein neuartiges Sulfonylhydrazin-Alkylierungsmittel, das ein erhebliches Potenzial für die Behandlung verschiedener Krebsarten gezeigt hat, darunter Leukämie, Lymphom, Lungenkrebs, Dünndarmkrebs und myelodysplastische Syndrome . Es ist bekannt für seine Fähigkeit, die DNA zu schädigen, indem es ein Chlorethylierungsmittel freisetzt, das letztendlich zu Interstrang-DNA-Quervernetzungen führt, die für Zellen toxisch sind .

Vorbereitungsmethoden

Der Syntheseweg beinhaltet typischerweise die Verwendung von Flüssigchromatographie mit Tandem-Massenspektrometrie-Detektion, um das Vorhandensein von Laromustin und seinem aktiven Metaboliten zu bestimmen . Die Verbindung wird in einem Gefrierschrank gelagert, der Temperaturen zwischen -10 und -30 °C hält, getrocknet und vor Licht geschützt .

Chemische Reaktionsanalyse

Laromustin durchläuft verschiedene chemische Reaktionen, darunter Alkylierung und Chlorethylierung . Die Verbindung setzt ein Chlorethylierungsmittel frei, das die O6-Position von Guaninresten in der DNA angreift, was zu Interstrang-DNA-Quervernetzungen führt . Diese Quervernetzungen sind schwer zu reparieren und sind für Zellen toxisch . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Ammoniumacetat in Wasser und Acetonitril:Methanol (50:50, v/v) . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind DNA-Quervernetzungen und Methylisocyanat .

Analyse Chemischer Reaktionen

Laromustine undergoes various chemical reactions, including alkylation and chloroethylation . The compound releases a chloroethylating agent that targets the O6 position of guanine residues in DNA, resulting in interstrand DNA cross-links . These cross-links are difficult to repair and are toxic to cells . Common reagents used in these reactions include ammonium acetate in water and acetonitrile:methanol (50:50, v/v) . The major products formed from these reactions are DNA cross-links and methyl isocyanate .

Wissenschaftliche Forschungsanwendungen

Laromustin wurde ausgiebig auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht. Es hat eine signifikante Aktivität bei älteren Patienten mit zuvor unbehandelter, schlecht prognostizierter akuter myeloischer Leukämie gezeigt . Die Verbindung wurde auch für ihren Einsatz bei der Behandlung von Hirntumoren, Darmkrebs, Lungenkrebs und myelodysplastischem Syndrom untersucht . In präklinischen Studien hat Laromustin ein breites Spektrum an Antikrebsaktivität gezeigt, einschließlich Aktivität in Zelllinien, die gegen andere Alkylierungsmittel resistent sind . Zusätzlich wurde Laromustin in klinischen Studien mit anderen Antikrebsmitteln wie Cytarabin kombiniert .

Wirkmechanismus

Laromustin wirkt, indem es die DNA nach dem Eintritt in den Blutkreislauf durch Freisetzung eines Chlorethylierungsmittels schädigt . Dieses Mittel chlorethyliert die O6-Position von Guaninresten, was zu Interstrang-DNA-Quervernetzungen führt . Diese Quervernetzungen sind schwer zu reparieren und sind für Zellen toxisch . Die Verbindung setzt auch Methylisocyanat frei, das die DNA-Quervernetzungsbildung und die Apoptose in Zelllinien verstärkt, die dem Chlorethylierungsmittel ausgesetzt sind . Die beteiligten molekularen Ziele und Pfade umfassen das DNA-Reparaturprotein O6-Alkylguanin-Transferase .

Wirkmechanismus

Laromustine works by damaging DNA through the release of a chloroethylating agent after entering the bloodstream . This agent chloroethylates the O6 position of guanine residues, resulting in interstrand DNA cross-links . These cross-links are difficult to repair and are toxic to cells . The compound also releases methyl isocyanate, which enhances DNA-cross link formation and apoptosis in cell lines exposed to the chloroethylating agent . The molecular targets and pathways involved include the DNA repair protein O6-alkylguanine transferase .

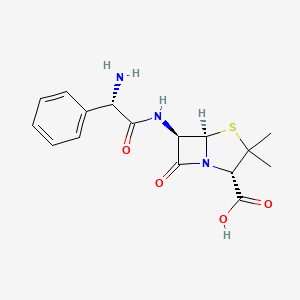

Vergleich Mit ähnlichen Verbindungen

Laromustin gehört zur Klasse der Sulfonylhydrazin-Alkylierungsmittel und ähnelt anderen Verbindungen wie Carmustin, Lomustin und Streptozocin . Laromustin ist einzigartig in seiner Fähigkeit, sowohl ein Chlorethylierungsmittel als auch Methylisocyanat freizusetzen, was zu seiner Antitumoraktivität beiträgt . Im Gegensatz zu anderen Alkylierungsmitteln hat Laromustin eine signifikante Aktivität in Zelllinien gezeigt, die gegen andere Alkylierungsmittel resistent sind . Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krebsarten, insbesondere bei Patienten, die nicht auf andere Behandlungen ansprechen .

Eigenschaften

IUPAC Name |

1-[2-chloroethyl(methylsulfonyl)amino]-3-methyl-1-methylsulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN3O5S2/c1-8-6(11)10(17(3,14)15)9(5-4-7)16(2,12)13/h4-5H2,1-3H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCULFYROUOVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169614 | |

| Record name | Laromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

VNP40101M is a small molecule that works by damaging DNA. It releases the DNA chloroethylating agent 90CE after entering the blood stream. 90CE chloroethylates the O6 position of guanine residues, ultimately resulting in an interstrand DNA cross-link. Interstrand DNA cross-links are difficult to repair and are toxic to cells. VNP40101M demonstrates a broad spectrum of anticancer activity in preclinical studies, including activity in selected cell lines resistant to other alkylating agents such as BCNU, cyclophosphamide and melphalan. In preclinical studies, Cloretazine (VNP40101M) has been combined with other anticancer agents such as cytarabine (Ara-C). In addition, Cloretazine (VNP40101M) or its metabolite, has been shown to be capable of crossing the blood brain barrier in preclinical models. | |

| Record name | Laromustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

173424-77-6 | |

| Record name | Laromustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173424-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laromustine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173424776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laromustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloretazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14J2G0U3NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

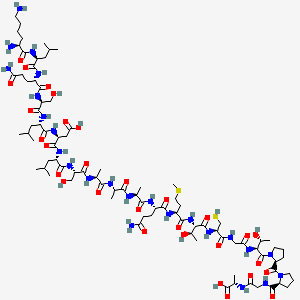

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B1674427.png)

![2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE](/img/structure/B1674432.png)